N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate

KATP channel opener vascular smooth muscle electrophysiology

N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate, widely known as KRN-2391, is a small-molecule pyridinecarboximidamide derivative originally developed by Kirin Brewery Co. as a second-generation vasodilator.

Molecular Formula C10H13N5O6S
Molecular Weight 331.31 g/mol
CAS No. 134431-49-5
Cat. No. B136680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate
CAS134431-49-5
SynonymsKRN 2391
KRN-2391
KRN2391
N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate
Molecular FormulaC10H13N5O6S
Molecular Weight331.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC(=CN=C1)C(=NCCO[N+](=O)[O-])NC#N
InChIInChI=1S/C9H9N5O3.CH4O3S/c10-7-13-9(8-2-1-3-11-6-8)12-4-5-17-14(15)16;1-5(2,3)4/h1-3,6H,4-5H2,(H,12,13);1H3,(H,2,3,4)
InChIKeyBIBJJSCMCXFMML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRN-2391 (CAS 134431-49-5): A Dual KATP Channel Opener/Nitrate Methanesulfonate Salt for Cardiovascular and Urological Research


N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate, widely known as KRN-2391, is a small-molecule pyridinecarboximidamide derivative originally developed by Kirin Brewery Co. as a second-generation vasodilator. Unlike conventional single-mechanism agents, KRN-2391 functions as a hybrid nitrate–potassium channel opener (N-K hybrid), simultaneously donating nitric oxide (NO) to activate soluble guanylate cyclase (sGC) and opening ATP-sensitive potassium (KATP) channels to elicit membrane hyperpolarization. [1] The compound was advanced through Phase 2 clinical trials for angina pectoris before development was discontinued, yet it remains a high-value pharmacological probe for dissecting KATP channel pharmacology, nitrate tolerance mechanisms, and tissue-specific vasodilator responses. [2] Its methanesulfonate salt form provides enhanced solubility and crystallinity relative to the free base, making it suitable for both in vitro electrophysiology and in vivo hemodynamic studies that require precise dosing.

Why Nicorandil and Other KATP Openers Cannot Substitute for KRN-2391 in Quantitative Pharmacological Studies


Although KRN-2391 is structurally derived from the clinically approved anti-anginal drug nicorandil (N-(2-hydroxyethyl)nicotinamide nitrate), the two compounds exhibit markedly different potency, tissue selectivity, and molecular target engagement. [1] KRN-2391 incorporates a cyanoamidine moiety in place of the amide linkage of nicorandil, which fundamentally alters its KATP channel activation potency—by approximately 25-fold in vascular smooth muscle cells—and shifts the balance between nitrate-mediated and KATP-mediated vasodilation in a tissue-dependent manner. [2] Furthermore, commercially available generic KATP openers such as cromakalim and pinacidil lack the nitrate-donor capability entirely, while pure nitrates like nitroglycerin or the sydnonimine SIN-1 lack intrinsic KATP channel opening activity. [3] KRN-2391 is therefore not interchangeable with any single-mechanism vasodilator, nor with nicorandil itself, when experimental protocols demand precise titration of dual-mechanism contributions, region-specific vascular responses, or KATP subtype selectivity.

Quantitative Differentiation of KRN-2391 (CAS 134431-49-5) from Nicorandil, Cromakalim, and Other Vasodilators: Head-to-Head Evidence


KRN-2391 Is 25-Fold More Potent than Nicorandil at Activating ATP-Sensitive K+ Current in Vascular Smooth Muscle

Under whole-cell voltage-clamp conditions in rabbit femoral arterial myocytes, KRN-2391 was approximately 25 times more potent than nicorandil in activating the glibenclamide-sensitive, ATP-sensitive K+ (KATP) outward current. [1] The KRN2391-induced current exhibited a reversal potential of −78 mV (near the K+ equilibrium potential) and was completely abolished by glibenclamide, confirming KATP channel mediation. In contrast, nicorandil required markedly higher concentrations to elicit a comparable current, and the KRN2391-induced current amplitude at matched concentrations substantially exceeded that of nicorandil. [1]

KATP channel opener vascular smooth muscle electrophysiology

KRN-2391 Is 18-Fold More Potent than Nicorandil in Increasing Coronary Blood Flow in Anesthetized Dogs

In anesthetized open-chest dog models, intravenous administration of KRN-2391, nicorandil, and nifedipine produced dose-dependent increases in coronary and mesenteric blood flow. KRN-2391 was approximately 18 times more potent than nicorandil and approximately 5 times less potent than the calcium-channel blocker nifedipine in increasing coronary blood flow. [1] Importantly, at equipotent hypotensive doses, the increase in coronary blood flow induced by KRN-2391 was greater than that induced by either cromakalim or nitroglycerin, indicating a favorable coronary-to-systemic vasodilator selectivity profile not matched by any comparator. [2]

coronary vasodilation hemodynamics cardiovascular pharmacology

KRN-2391 Demonstrates 10- to 30-Fold Greater Anti-Anginal Potency than Nicorandil in Rat Models of Angina Pectoris

In methacholine-induced and isoproterenol-induced experimental angina models in rats, KRN-2391 inhibited ST-segment elevation and depression at intravenous doses of 30–100 μg/kg, whereas nicorandil required doses of 1000–3000 μg/kg to achieve comparable ECG protection. [1] Specifically, the methacholine-induced ST-elevation was inhibited by KRN-2391 at 30 and 100 μg/kg, by nifedipine at 100 and 300 μg/kg, and by nicorandil only at 1000 and 3000 μg/kg. [1] In a separate model of endothelin-1-induced coronary vasospasm in anesthetized rats, KRN-2391 at 30 μg/kg inhibited ST-segment elevation and prevented arrhythmias (A-V block, VPC, VF) and death, whereas nicorandil required 1000 μg/kg to prevent ST elevation alone and 3000 μg/kg to suppress ventricular fibrillation incidence. [2]

anti-anginal electrocardiogram coronary spasm

KRN-2391 Retains KATP Channel Activity After Defolliculation of Xenopus Oocytes, Unlike Nicorandil

In follicle-enclosed Xenopus oocytes, both KRN-2391 and nicorandil induced glibenclamide-sensitive outward K+ currents consistent with KATP channel activation. However, after enzymatic defolliculation to remove the surrounding follicle cell layer, the nicorandil-induced K+ current was virtually abolished, whereas the KRN-2391-induced current was largely unaffected. [1] This indicates that KRN-2391 directly activates KATP channels expressed in the oocyte plasma membrane, while nicorandil's KATP-opening effect in this system is primarily mediated through follicle cells, likely via an indirect paracrine or metabolic mechanism. [1]

KATP channel subtype Xenopus oocyte follicle cell

KRN-2391 Mediates Vasodilation in Human Cerebral Arteries via KATP Channels but in Omental Arteries via a KATP- and Guanylate Cyclase-Independent Mechanism

In isolated human pial (cerebral) and omental (peripheral) arteries pre-contracted with endothelin-1, KRN-2391 (10 nM–10 µM) induced concentration-dependent relaxation of similar potency in both vascular beds. However, the underlying mechanism was region-dependent. In pial arteries, the KATP channel inhibitor glibenclamide (1 µM) produced a tenfold rightward shift of the KRN-2391 concentration-response curve without affecting maximal response, indicating predominant KATP channel mediation. In omental arteries, glibenclamide had no significant effect, and inhibitors of guanylate cyclase (LY83583, 10 µM) and cGMP phosphodiesterase V (zaprinast, 10 µM) also failed to alter KRN-2391-induced relaxation. [1] This sharply contrasts with nicorandil, whose vasodilation in canine renal artery was attributed solely to nitrate action, with no discernible KATP component. [2]

tissue-specific pharmacology human arteries cerebral vasodilation

KRN-2391 Suppresses Overactive Bladder at Oral Doses As Low As 1 mg/kg in Rat Models, Matching the Efficacy of Higher-Dose Nicorandil

In a bladder outlet obstruction (BOO) model of overactive bladder (OAB) in female Wistar rats, oral administration of KRN-2391 at 1 mg/kg significantly reduced voiding frequency. Nicorandil required doses of 1–3 mg/kg orally to achieve a comparable reduction. In nNOS knockout mice with urinary frequency, KRN-2391 at 1 mg/kg and nicorandil at 3 mg/kg both significantly reduced voiding frequency compared to untreated controls. [1] Separately, intracerebroventricular administration of KRN-2391 (0.15–15 μg) significantly increased bladder capacity in conscious rats subjected to middle cerebral artery occlusion (a neurogenic OAB model), but had no effect in sham-operated controls—indicating central nervous system-mediated efficacy selective to the pathological state. [2]

overactive bladder KATP channel urological pharmacology

Optimal Research and Industrial Application Scenarios for KRN-2391 (CAS 134431-49-5) Based on Quantitative Differentiation Evidence


Comparative KATP Channel Pharmacology and Subtype Selectivity Studies in Vascular Smooth Muscle

KRN-2391's 25-fold greater potency than nicorandil in activating vascular KATP current [Section 3, Evidence 1] makes it the preferred tool compound for concentration-response and Schild analysis experiments where high nicorandil concentrations would introduce nitrate-pathway confounding. Its ability to directly activate oocyte-expressed KATP channels without the follicle cell layer requirement [Section 3, Evidence 4] further supports its use in heterologous expression studies of cloned SUR/Kir6.x channel combinations, enabling unambiguous determination of subunit pharmacology.

Preclinical Myocardial Ischemia-Reperfusion and Coronary Physiology Research

With 18-fold greater potency than nicorandil in increasing coronary blood flow and a superior coronary-to-systemic vasodilator ratio at equipotent hypotensive doses compared to both cromakalim and nitroglycerin [Section 3, Evidence 2], KRN-2391 is optimal for Langendorff perfused heart and in vivo ischemia-reperfusion studies where dose-dependent coronary vasodilation must be achieved without excessive systemic hypotension. The 10- to 30-fold anti-anginal potency advantage over nicorandil in rat ECG models [Section 3, Evidence 3] translates to reduced compound consumption and more reproducible small-animal surgical protocols.

Human Vascular Bed-Specific Pharmacological Fingerprinting

The tissue-dependent mechanism switching observed in human arteries—KATP channel-mediated relaxation in cerebral (pial) vessels versus KATP- and sGC-independent relaxation in peripheral (omental) vessels [Section 3, Evidence 5]—positions KRN-2391 as a unique pharmacological probe for mapping regional heterogeneity in human vascular KATP channel expression and coupling. This capability is not replicated by any single-mechanism comparator (nicorandil, cromakalim, pinacidil, nitroglycerin, or SIN-1) and can be exploited to select vasodilator mechanisms for organ-specific therapeutic targeting.

Overactive Bladder and Lower Urinary Tract Pharmacology Research

KRN-2391's dual KATP-opening and NO-donor properties, combined with oral efficacy at 1 mg/kg in both myogenic (BOO) and neurogenic (nNOS KO) OAB models [Section 3, Evidence 6], make it a compelling reference compound for in vivo urological pharmacology screening. Its additional demonstration of centrally mediated OAB suppression following intracerebroventricular administration in a cerebral infarction model [Section 3, Evidence 6] provides a unique central-nervous-system efficacy dimension not reported for nicorandil or other KATP openers, opening avenues for neuro-urological research.

Quote Request

Request a Quote for N-cyano-N'-(2-nitroxyethyl)-3-pyridinecarboximidamide methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.